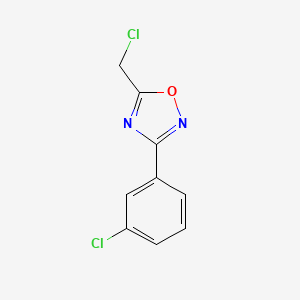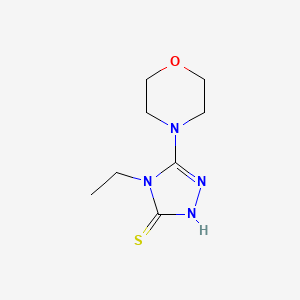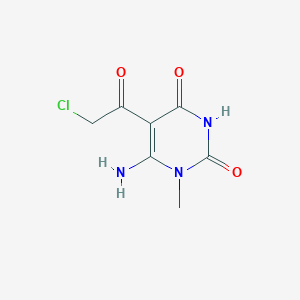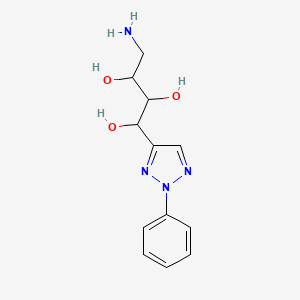
3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine is a pyridine derivative that is of interest due to its potential applications in various fields, including organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this specific compound, they do provide insights into similar bromo- and chloro-substituted pyridine derivatives, which can be useful for understanding the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of bromo- and chloro-substituted pyridine derivatives typically involves carbon-carbon coupling reactions, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Similar methodologies could potentially be applied to synthesize 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine. Additionally, the synthesis of related compounds like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides involves nucleophilic substitution and cyclization reactions , which might also be relevant for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of bromo- and chloro-substituted pyridine derivatives can be characterized using techniques such as X-ray diffraction (XRD) and spectroscopic methods . Density functional theory (DFT) calculations can provide insights into the optimized molecular structure and electronic properties . For 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine, similar analytical techniques could be used to determine its molecular geometry and confirm its structure.
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted pyridine derivatives can be studied through various chemical reactions. For instance, the synthesis of novel pyrazole derivatives from pyridine compounds involves reactions such as esterification, bromination, and hydrolysis . The chemical reactivity of these compounds can also be indicated by mapping molecular electrostatic potential (MEP) over their stabilized geometries . These studies can shed light on the potential reactions that 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted pyridine derivatives can be determined through experimental and computational studies. For example, the nonlinear optical properties of such compounds can be computed and compared to known values, such as those of urea . Spectroscopic characterization, including FT-IR and UV-Vis analysis, can provide information on the vibrational and electronic transitions of the molecules . These methods could be applied to analyze the properties of 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine.
Wissenschaftliche Forschungsanwendungen
-
Pharmaceuticals and Biological Research
- Pyrrole and indole derivatives have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- These derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- The outcomes also vary, but in general, these compounds have shown promising results in preclinical and clinical studies .
-
Agrochemicals
-
Dyestuff Fields
-
Synthesis of Indole Derivatives
- Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
- The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- The methods of application or experimental procedures involve the synthesis of indole derivatives as prevalent moieties present in selected alkaloids .
- The outcomes of these syntheses have led to the development of various biologically vital properties .
-
Therapeutic Potential of Imidazole Containing Compounds
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
- The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
- The methods of application or experimental procedures involve the synthesis of imidazole and their derived products .
- The outcomes of these syntheses have led to the development of various commercially available drugs in the market which contains 1, 3-diazole ring .
-
Preparation of Halopyridinylboronic Acids and Esters
- 5-Bromo-2-chloropyridine, a compound similar to the one you mentioned, may be used in the preparation of halopyridinylboronic acids and esters .
- The methods of application or experimental procedures would depend on the specific synthesis being carried out .
- The outcomes would be evaluated based on the properties of the resulting halopyridinylboronic acids and esters .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-pyrrol-1-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-7(11)6-12-9(8)13-3-1-2-4-13/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBUEASBIAUXOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=N2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409719 |
Source


|
| Record name | 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |
CAS RN |
866137-10-2 |
Source


|
| Record name | 3-bromo-5-chloro-2-(1H-pyrrol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)



![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)


![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)